molecular formula C24H22FN3O5S B2611054 N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252824-51-3

N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2611054
CAS No.: 1252824-51-3
M. Wt: 483.51
InChI Key: MZXDNPIAJKMYCY-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine-2,4-dione core substituted at the N3 position with a 4-fluorobenzyl group and at the N1 position with an acetamide moiety bearing a 3,4-dimethoxyphenylmethyl side chain. Key properties include its molecular weight (~500–550 g/mol, inferred from analogs in ) and lipophilic character due to aromatic and methoxy substituents.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O5S/c1-32-19-8-5-16(11-20(19)33-2)12-26-21(29)14-27-18-9-10-34-22(18)23(30)28(24(27)31)13-15-3-6-17(25)7-4-15/h3-11,22H,12-14H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCLVKQFMYAION-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN3O5S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C_{19}H_{23}FN_2O_, and it features a complex structure that includes a thieno[3,2-d]pyrimidine moiety. The presence of methoxy and fluorophenyl groups contributes to its biological activity.

Research indicates that the compound may exert its effects through multiple pathways:

  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit kinases involved in cell proliferation and survival. For instance, inhibitors targeting MEK1/2 have been noted to effectively reduce the proliferation of certain leukemia cell lines by affecting downstream signaling pathways such as MAPK .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Analogous compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and cell cycle arrest .

Anticancer Effects

A notable study highlighted the compound's potential in inhibiting cancer cell growth. It was tested against several cancer cell lines, revealing an IC50 value indicative of its potency. For example:

Cell LineIC50 (µM)
HCT-116 (Colon)6.2
T47D (Breast)27.3

These results suggest that the compound could be effective in targeting specific cancer types through mechanisms such as apoptosis induction and inhibition of proliferation.

Other Biological Activities

In addition to its anticancer properties, the compound may exhibit other biological activities:

  • Antimicrobial Properties : Some derivatives in the same chemical class have shown antimicrobial effects against various pathogens.
  • Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective effects in models of neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Leukemia : A study involving acute biphenotypic leukemia MV4-11 cells demonstrated that compounds similar to this compound inhibited cell growth significantly at concentrations as low as 0.3 µM .
  • Xenograft Models : In vivo studies using xenograft models have shown dose-dependent tumor growth inhibition when treated with similar compounds at doses around 10 mg/kg .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The compound’s activity and physicochemical properties are influenced by substituents on the thieno-pyrimidine core. Below is a comparative analysis with structurally related compounds:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Key Data (e.g., m.p., Solubility) Reference
Target Compound 3,4-Dimethoxyphenylmethyl, 4-fluorobenzyl ~525 (estimated) N/A
2-[3-(4-Fluorobenzyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxypropyl)acetamide 3-Methoxypropyl acetamide 439.45 ChemSpider ID: 879138-87-1
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide Ethyl, methyl, thioacetamide, 2,4-difluorophenyl 435.48 Melting point: Not reported
Compound 24 () Phenylamino, methyl, acetyl 369.44 m.p. 143–145°C; Yield: 73%
N-(3-Chloro-4-fluorophenyl)-5-benzyl-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1-carboxamide Benzyl, 2,4-difluorobenzyl, 3-chloro-4-fluorophenyl 487.32 NMR data reported

Key Observations :

  • Thioacetamide derivatives () exhibit altered binding kinetics due to sulfur’s electronegativity, which may reduce metabolic stability compared to acetamide-linked analogs. Halogenated aryl groups (e.g., 4-fluorophenyl in the target vs. 2,4-difluorophenyl in ) influence target selectivity and lipophilicity .
  • Synthetic Yields :
    • Acetylated analogs (e.g., Compound 24 in ) show moderate yields (73%), while bulkier substituents (e.g., benzyl groups in ) require optimized coupling conditions .
Bioactivity and Structural Similarity
  • Molecular Networking and Clustering: Compounds with shared fragmentation patterns (e.g., thieno-pyrimidine cores) cluster together in molecular networks, suggesting conserved bioactivity profiles. For example, analogs in and may target similar enzymes, such as kinases or phosphodiesterases .
  • Similarity Indexing: Using Tanimoto coefficients (common in cheminformatics), the target compound likely shares >70% similarity with ’s analog (3-methoxypropyl variant) due to conserved acetamide and fluorobenzyl groups. However, the dimethoxyphenyl group reduces similarity to non-aromatic substituents (e.g., ethyl/methyl in ) .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :

    • The 4-fluorobenzyl group at N3 is critical for binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors .
    • Methoxy groups (3,4-dimethoxy in the target vs. 3-methoxypropyl in ) modulate solubility; bulkier substituents may reduce aqueous solubility but enhance target affinity .

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